molecular formula C13H11ClO3 B6379974 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol CAS No. 1261978-25-9

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol

Cat. No.: B6379974
CAS No.: 1261978-25-9
M. Wt: 250.68 g/mol
InChI Key: PKVADVIDKFPIJP-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3/c1-17-13-6-8(2-5-12(13)16)10-7-9(15)3-4-11(10)14/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVADVIDKFPIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685614
Record name 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-25-9
Record name 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol typically involves the chlorination of 2-methoxyphenol followed by hydroxylation. One common method is to start with 2-methoxyphenol and react it with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like ammonia or nitrous acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(2-Hydroxy-5-hydroxyphenyl)-2-methoxyphenol.

    Substitution: Formation of derivatives with various functional groups.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-hydroxyphenylglycine: An agonist of metabotropic glutamate receptors.

    4-Chloro-2-methoxyphenol: A compound with similar structural features but different functional groups.

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